2-Nitro-2-phenylpropane-1,3-diol
Description
2-Nitro-2-phenylpropane-1,3-diol (CAS 5428-02-4) is a nitro-substituted diol with the molecular formula C₉H₁₁NO₄ and a molecular weight of 213.2 g/mol . This compound is likely a solid under standard conditions, analogous to structurally related nitroaromatic compounds .
Properties
IUPAC Name |
2-nitro-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYCRIQZBMNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279477 | |
| Record name | 2-nitro-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-02-4 | |
| Record name | 2-Nitro-2-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nitro-2-phenyl-1,3-propanediol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428024 | |
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| Record name | NSC12791 | |
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| Record name | 2-nitro-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-2-phenyl-1,3-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.997 | |
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| Record name | 5428-02-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Direct Synthesis from Benzyl Chloride
This method involves the reaction of benzyl chloride with an alkali catalyst in the presence of nitrite and formaldehyde. The steps are as follows:
-
- Benzyl chloride is added to an organic solvent along with an alkali catalyst (e.g., sodium hydroxide).
- Nitrite and formaldehyde are introduced sequentially.
- The reaction is maintained at a temperature between 30°C and 60°C for 8 to 15 hours.
-
- The reaction mixture is transferred to a reaction bottle containing ice water.
- An extracting agent is added, and the mixture is extracted three times to combine the organic phases.
Washing :
- The combined organic phases are washed multiple times with clean water.
- Dehydration is performed using anhydrous sodium sulfate.
Filtration and Concentration :
- The dehydrated mixture is filtered, and the filtrate is concentrated until dry.
Method 2: Oxidation of Benzaldehyde
Another approach involves the oxidation of benzaldehyde to form nitromethylbenzene, followed by further reactions:
Formation of Benzaldehyde Oxime :
- Benzaldehyde reacts with hydroxylamine to form benzaldehyde oxime.
-
- The oxime is oxidized to yield nitromethylbenzene.
-
- Nitromethylbenzene is then reacted with formaldehyde to produce this compound.
Comparative Analysis of Methods
The following table summarizes key aspects of the two preparation methods discussed:
| Method | Key Reagents | Temperature Range | Reaction Time | Yield Efficiency | Environmental Impact |
|---|---|---|---|---|---|
| Direct Synthesis from Benzyl Chloride | Benzyl chloride, alkali catalyst, nitrite, formaldehyde | 30°C - 60°C | 8 - 15 hours | High | Low |
| Oxidation of Benzaldehyde | Benzaldehyde, hydroxylamine | Varies | Multiple steps | Moderate | Moderate |
Chemical Reactions Analysis
2-Nitro-2-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Nitro-2-phenylpropane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Nitro-2-phenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Phenyl-2-nitropropene (CAS 705-60-2)
Structural Differences :
- Phenyl-2-nitropropene (C₉H₉NO₂, MW 163.2 g/mol) is a nitroalkene, lacking hydroxyl groups but featuring a conjugated nitro-propenyl system .
- 2-Nitro-2-phenylpropane-1,3-diol has a saturated propane backbone with hydroxyls at positions 1 and 3, making it more polar and reactive in hydrogen-bonding environments.
Physical and Chemical Properties :
- Phenyl-2-nitropropene is a crystalline solid with UV-Vis absorption maxima at 225 nm and 304 nm , indicative of π→π* transitions in the nitroalkene system .
- The diol’s hydroxyl groups likely increase its solubility in polar solvents (e.g., water or alcohols) compared to the nitroalkene, which is more lipophilic.
2-Methylpropane-1,3-diol
Structural Differences :
Analytical Challenges :
Reactivity :
Other Propane-Diol Derivatives
These substitutions modify electronic properties and reactivity:
- Amino groups enhance nucleophilicity, while thiophenyl moieties introduce conjugation.
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS | Formula | MW (g/mol) | Physical State | Key Properties |
|---|---|---|---|---|---|
| This compound | 5428-02-4 | C₉H₁₁NO₄ | 213.2 | Solid (assumed) | High polarity, nitro stabilization |
| Phenyl-2-nitropropene | 705-60-2 | C₉H₉NO₂ | 163.2 | Crystalline | UV λmax 225, 304 nm; lipophilic |
| 2-Methylpropane-1,3-diol | - | C₄H₁₀O₂ | 90.1 | Liquid | High volatility, polar |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | - | C₈H₁₃NOS | 171.3 | Liquid | Amino-thiophene functionality |
Research Findings and Implications
Polarity and Solubility : The hydroxyl and nitro groups in this compound likely enhance its solubility in polar media compared to Phenyl-2-nitropropene but reduce volatility relative to 2-Methylpropane-1,3-diol .
Analytical Detection : Like 2-Methylpropane-1,3-diol, the target compound may face challenges in food matrix analyses due to polarity, but its nitro group could facilitate detection via UV or mass spectrometry .
Reactivity : The nitro group may stabilize carbocation or radical intermediates during oxidation, diverging from the pathways observed in unsubstituted diols .
Biological Activity
2-Nitro-2-phenylpropane-1,3-diol (NPproprop) is a nitro compound that has garnered attention for its potential biological activities, particularly in the context of vascular pharmacology. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 5428-02-4
- Molecular Formula : C₉H₁₁N₁O₄
- Molecular Weight : 197.19 g/mol
- Melting Point : 100-102°C
- Density : 1.337 g/cm³
Research indicates that NPproprop exhibits vasodilatory effects through the activation of the guanylate cyclase-cGMP pathway. This mechanism involves the relaxation of vascular smooth muscle, which is critical for regulating blood pressure and improving blood flow.
Key Findings:
- Vasorelaxation : NPproprop induced significant relaxation in isolated rat aorta and mesenteric artery tissues, demonstrating its potency compared to other nitro compounds like 1-nitro-2-propylbenzene (Npben) and 2-nitro-1-phenylethanone (NPeth) .
- Inhibition Studies : The vasodilatory effect of NPproprop was inhibited by pretreatment with specific inhibitors such as ODQ (a guanylate cyclase inhibitor), indicating its reliance on the cGMP signaling pathway .
- Endothelial Independence : Interestingly, endothelial removal did not significantly alter the relaxing effects of NPproprop, suggesting a direct action on vascular smooth muscle .
Research Studies and Case Studies
Several studies have been conducted to evaluate the biological activity of NPproprop:
Study Overview
| Study | Objective | Key Findings |
|---|---|---|
| Vasorelaxation in Rat Aorta | To assess NPproprop's effect on vascular tissues | Induced total relaxation in pre-contracted aortic rings; higher potency than NPeth |
| Molecular Docking Studies | To simulate binding with guanylate cyclase | Showed greater binding energy compared to other nitro compounds, supporting its mechanism of action |
| Calcium Channel Interaction | To evaluate effects on calcium channels | Inhibited contractions induced by voltage-operated calcium channels; effects reversed by ODQ |
Comparative Efficacy
A comparative analysis of NPproprop with other related compounds reveals its superior efficacy in inducing vasorelaxation:
| Compound | Relaxation Effect | Mechanism |
|---|---|---|
| NPproprop | High potency | cGMP pathway activation |
| Npben | Moderate effect; increased contractions at low doses | Endothelial-dependent mechanisms |
| NPeth | Partial relaxation only | Less effective than NPproprop |
Q & A
Basic: What are the recommended synthetic pathways for 2-nitro-2-phenylpropane-1,3-diol, and how can intermediates be characterized?
Answer:
A plausible synthetic route involves the reduction of nitroalkene precursors followed by functional group transformations. For example:
- Step 1 : Reduction of a nitropropene derivative (e.g., phenyl-2-nitropropene) using agents like LiAlH4 or catalytic hydrogenation to yield intermediates .
- Step 2 : Hydroxylation or diol formation via acid-catalyzed hydration.
- Characterization : Intermediates should be analyzed via UV/Vis spectroscopy (λmax ~304 nm for nitropropene derivatives) , IR spectroscopy (to confirm nitro and hydroxyl groups), and NMR for structural elucidation .
Advanced: How can computational methods and advanced spectroscopy resolve structural ambiguities in nitro-diol derivatives?
Answer:
- Computational Tools : Density Functional Theory (DFT) can predict <sup>13</sup>C NMR chemical shifts to validate experimental data, as demonstrated for structurally similar diols .
- Advanced Spectroscopy :
- X-ray crystallography for unambiguous determination of stereochemistry (e.g., used for Co(III) complexes with diol-based ligands) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulae, with error margins <5 ppm .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Store at -20°C in airtight containers to minimize degradation .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced: How does the nitro group influence the catalytic activity of metal complexes derived from this compound?
Answer:
The nitro group acts as an electron-withdrawing ligand, modulating the redox potential of metal centers. For example:
- Schiff Base Complexes : Nitro-diols can form tetradentate ligands for Co(III) or V(V) complexes, enhancing catalytic oxidation/reduction activity .
- Mechanistic Insight : The nitro group stabilizes transition states in oxidation reactions, as observed in phenazine-diol systems .
- Experimental Validation : Monitor catalytic cycles using cyclic voltammetry and in situ IR spectroscopy .
Basic: What analytical techniques are essential for purity assessment of this compound?
Answer:
- Chromatography :
- HPLC with UV detection (225–304 nm range) for quantifying impurities .
- Gas Chromatography (GC) for volatile byproducts.
- Elemental Analysis : Confirm C, H, N, O composition with <0.3% deviation .
- Melting Point Analysis : Sharp melting ranges indicate high purity (>98%) .
Advanced: What environmental persistence and toxicological profiles are associated with nitro-diol compounds?
Answer:
- Environmental Fate :
- High water solubility may lead to aquatic persistence, as seen in structurally related brominated diols .
- Biodegradation Studies : Use OECD 301B assays to evaluate microbial degradation rates.
- Toxicity :
- Carcinogenicity : Nitro groups may form mutagenic metabolites; classify as Group 2B (possibly carcinogenic) per IARC guidelines .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .
Basic: How can researchers optimize reaction yields for diol derivatives in multi-step syntheses?
Answer:
- Parameter Screening :
- Catalyst Selection : Use Pd/C or Raney Ni for selective reductions .
- Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate diols from unreacted nitro precursors .
Advanced: Can this compound serve as a precursor for bioactive molecules?
Answer:
Yes, its nitro and diol functionalities enable diverse derivatization:
- Antimicrobial Agents : Analogous to sphingolipid precursors (e.g., 2-aminodiols with >98% purity) .
- Pharmaceutical Intermediates : Convert to amines via reduction for use in β-blockers or antifungal agents .
- Validation : Screen bioactivity using MIC assays against S. aureus and C. albicans .
Table 1: Comparison of Analytical Techniques for Nitro-Diol Characterization
| Technique | Application | Example Reference |
|---|---|---|
| X-ray Crystallography | Stereochemical resolution | |
| HRMS | Molecular formula confirmation | |
| TGA/DSC | Thermal stability profiling | |
| UV/Vis | Nitro group quantification |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
